molecular formula C23H16FNO3 B15031378 (4Z)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

(4Z)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B15031378
M. Wt: 373.4 g/mol
InChI Key: KHAPVRDAJCRLHO-ZHZULCJRSA-N
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Description

(4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a dihydro-1,2-oxazol-5-one ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-fluorobenzyl alcohol: This can be achieved through the reduction of 2-fluorobenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of 2-fluorobenzyl methoxyphenyl ether: The 2-fluorobenzyl alcohol is then reacted with 4-methoxyphenol in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).

    Synthesis of the oxazolone ring: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the dihydro-1,2-oxazol-5-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar oxazolone derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4Z)-4-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4Z)-4-({4-[(2-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its chloro, bromo, and iodo analogs, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C23H16FNO3

Molecular Weight

373.4 g/mol

IUPAC Name

(4Z)-4-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C23H16FNO3/c24-21-9-5-4-8-18(21)15-27-19-12-10-16(11-13-19)14-20-22(25-28-23(20)26)17-6-2-1-3-7-17/h1-14H,15H2/b20-14-

InChI Key

KHAPVRDAJCRLHO-ZHZULCJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)OCC4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)OCC4=CC=CC=C4F

Origin of Product

United States

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